Ethyl 4-(heptylamino)benzoate
Description
Ethyl 4-(heptylamino)benzoate is a benzoic acid derivative characterized by a heptylamino (-NH-C₇H₁₅) substituent at the para position of the ethyl benzoate backbone. Compounds in this class are typically synthesized via nucleophilic substitution or condensation reactions, as seen in the preparation of ethyl 4-aminobenzoate derivatives . The heptyl chain introduces significant lipophilicity, likely influencing solubility, reactivity, and applications in areas such as organic synthesis, material science, or pharmaceuticals.
Properties
CAS No. |
75681-68-4 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
ethyl 4-(heptylamino)benzoate |
InChI |
InChI=1S/C16H25NO2/c1-3-5-6-7-8-13-17-15-11-9-14(10-12-15)16(18)19-4-2/h9-12,17H,3-8,13H2,1-2H3 |
InChI Key |
DLJBEKSLQWOKPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are compared based on substituent type, synthesis methods, physicochemical properties, and functional applications:
Alkylamino-Substituted Derivatives
- Ethyl 4-(dimethylamino)benzoate (EDB) Structure: Dimethylamino (-N(CH₃)₂) group. Properties: Higher solubility in polar aprotic solvents like DMSO due to the dimethylamino group’s electron-donating nature . Applications: Widely used as a co-initiator in photopolymerization (e.g., with thioxanthones) due to its efficient electron-transfer capability . Reactivity: Demonstrates superior reactivity compared to 2-(dimethylamino)ethyl methacrylate in resin formulations, achieving higher degrees of conversion in polymerization .
- Ethyl 4-(cyclohexylamino)-3-nitrobenzoate Structure: Cyclohexylamino (-NH-C₆H₁₁) and nitro (-NO₂) groups. Synthesis: Prepared via nucleophilic substitution of ethyl 4-chloro-3-nitrobenzoate with cyclohexylamine in THF .
Arylamino-Substituted Derivatives
- Ethyl 4-(phenylamino)benzoate Structure: Phenylamino (-NH-C₆H₅) group. Properties: Increased aromaticity compared to alkylamino analogs, likely reducing solubility in polar solvents. Molecular weight: 241.29 g/mol . Applications: Potential use in organic electronics or as a precursor for dyes due to its extended conjugation.
- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Structure: Phenethylamino group with a pyridazine ring.
Carbamoyl-Substituted Derivatives
- Ethyl 4-(carbamoylamino)benzoate Structure: Carbamoyl (-NH-C(=O)-NH₂) group. Applications: Investigated as aquaporin inhibitors, highlighting the role of hydrogen-bonding motifs in bioactivity .
Physicochemical and Functional Data Table
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups: Dimethylamino substituents improve solubility in polar solvents and facilitate electron transfer in photochemical applications .
- Aromatic vs. Aliphatic Substituents: Arylamino derivatives (e.g., phenylamino) exhibit stronger π-π interactions, favoring applications in materials science, while alkylamino analogs are more tunable for solubility .
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